4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine
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Overview
Description
4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine is a complex organic compound that features both an imidazole ring and a morpholine ring
Preparation Methods
The synthesis of 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine typically involves multi-step organic synthesisThe reaction conditions often require the use of a base such as sodium hydroxide and a solvent like toluene .
Chemical Reactions Analysis
4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propargyl position, using reagents like sodium azide or halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while substitution could introduce various functional groups .
Scientific Research Applications
4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds to 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine include:
4-(prop-2-yn-1-yl)morpholine: Lacks the imidazole ring, making it less versatile in biochemical applications.
1-(prop-2-yn-1-yl)-1H-imidazole: Lacks the morpholine ring, which may reduce its solubility and bioavailability.
4-{[4-(prop-2-yn-1-yl)phenyl]methyl}morpholine:
The uniqueness of this compound lies in its dual-ring structure, which provides a balance of reactivity and solubility, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(1-prop-2-ynylimidazol-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-4-14-5-3-12-11(14)10-13-6-8-15-9-7-13/h1,3,5H,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWUGIBQOYBFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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